5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

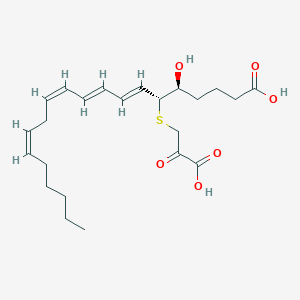

5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H34O6S and its molecular weight is 438.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Leukotrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid (commonly referred to as 5-HETE) is a biologically active compound derived from arachidonic acid. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

5-HETE is a hydroxyeicosatetraenoic acid (HETE), characterized by the following structural features:

- Hydroxyl Group : Positioned at the 5th carbon.

- Keto Group : Located at the 6th position.

- Thiopropionyl Chain : A unique feature that may influence its biological interactions.

1. Anti-inflammatory Effects

5-HETE has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and chemokines in various cell types. For instance, studies have demonstrated that 5-HETE reduces the expression of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential role in modulating inflammatory responses .

2. Vasodilatory Effects

In vascular biology, 5-HETE has been implicated in vasodilation. It acts on vascular smooth muscle cells to induce relaxation through the activation of specific signaling pathways, including the MAPK pathway. This vasodilatory effect may contribute to its anti-inflammatory action by improving blood flow to inflamed tissues .

3. Cell Migration and Degranulation

5-HETE selectively stimulates the migration and degranulation of eosinophils, which are critical in allergic responses and asthma. This activity is mediated through specific G protein-coupled receptors (GPCRs), highlighting its role in immune responses .

The biological activities of 5-HETE are primarily mediated through its interaction with specific receptors and signaling pathways:

- G Protein-Coupled Receptors (GPCRs) : 5-HETE binds to various GPCRs that regulate cellular responses such as migration and inflammation.

- MAPK Pathway Activation : The compound activates the MAPK signaling pathway, leading to enhanced cellular responses associated with inflammation and immune modulation .

Case Study 1: Inhibition of Vascular Inflammation

A study involving human umbilical arteries demonstrated that treatment with 5-HETE resulted in decreased levels of inflammatory markers following exposure to oxidative stress. This suggests potential therapeutic applications for cardiovascular diseases characterized by inflammation .

Case Study 2: Eosinophil Activation in Asthma

In an experimental model of asthma, administration of 5-HETE led to increased eosinophil migration to lung tissues, correlating with enhanced airway hyperresponsiveness. This highlights its dual role in promoting both immune activation and inflammation .

Research Findings Summary Table

Propriétés

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-(2-carboxy-2-oxoethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-20(25)23(28)29)19(24)15-14-17-22(26)27/h6-7,9-13,16,19,21,24H,2-5,8,14-15,17-18H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQMGZLNUJDKJY-OODJPBEGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117675-20-4 |

Source

|

| Record name | 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117675204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.